3/'-O-acetyl-2/'-deoxy-5-methoxymethyluridine 3/'-O-acetyl-2/'-deoxy-5-methoxymethyluridine
Brand Name: Vulcanchem
CAS No.: 113203-27-3
VCID: VC0221180
InChI: InChI=1S/C13H18N2O7/c1-7-5-15(13(18)14-12(7)17)11-4-9(21-8(2)16)10(22-11)6-20-19-3/h5,9-11H,4,6H2,1-3H3,(H,14,17,18)/t9-,10+,11+/m0/s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C
Molecular Formula: C13H18N2O7
Molecular Weight: 314.29 g/mol

3/'-O-acetyl-2/'-deoxy-5-methoxymethyluridine

CAS No.: 113203-27-3

Main Products

VCID: VC0221180

Molecular Formula: C13H18N2O7

Molecular Weight: 314.29 g/mol

3/'-O-acetyl-2/'-deoxy-5-methoxymethyluridine - 113203-27-3

CAS No. 113203-27-3
Product Name 3/'-O-acetyl-2/'-deoxy-5-methoxymethyluridine
Molecular Formula C13H18N2O7
Molecular Weight 314.29 g/mol
IUPAC Name [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(methylperoxymethyl)oxolan-3-yl] acetate
Standard InChI InChI=1S/C13H18N2O7/c1-7-5-15(13(18)14-12(7)17)11-4-9(21-8(2)16)10(22-11)6-20-19-3/h5,9-11H,4,6H2,1-3H3,(H,14,17,18)/t9-,10+,11+/m0/s1
Standard InChIKey GEPZYEHBJZJNEL-HBNTYKKESA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COOC)OC(=O)C
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COOC)OC(=O)C
Synonyms 3'-O-acetyl-2'-deoxy-5-methoxymethyluridine
MMAcdUrd
PubChem Compound 196676
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator